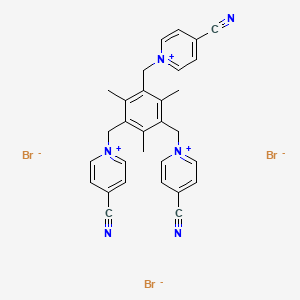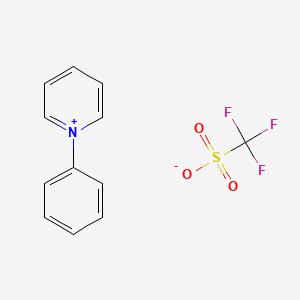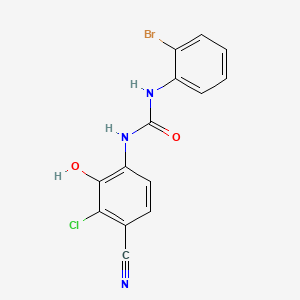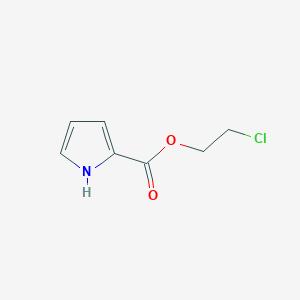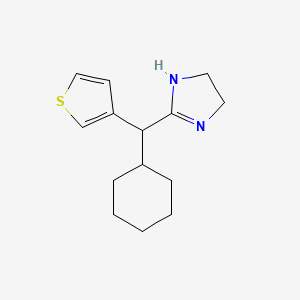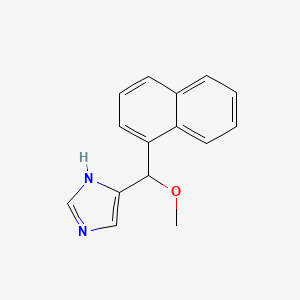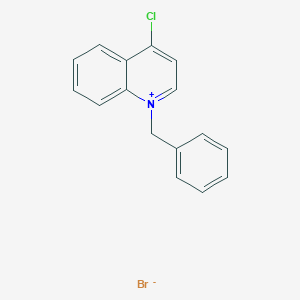
1-Benzyl-4-chloroquinolin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-chloroquinolin-1-ium bromide is a quaternary ammonium compound with the molecular formula C16H14ClN2Br. This compound is known for its unique chemical structure, which includes a quinoline ring substituted with a benzyl group and a chlorine atom, along with a bromide counterion.
准备方法
The synthesis of 1-Benzyl-4-chloroquinolin-1-ium bromide typically involves the quaternization of 4-chloroquinoline with benzyl bromide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The crude product is purified by recrystallization from a suitable solvent .
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. For instance, photochemical benzylic bromination using N-bromosuccinimide (NBS) in the presence of a catalyst can be employed to produce the benzyl bromide intermediate, which is then reacted with 4-chloroquinoline under controlled conditions .
化学反应分析
1-Benzyl-4-chloroquinolin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the quinoline moiety is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Benzyl-4-chloroquinolin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. .
作用机制
The mechanism of action of 1-Benzyl-4-chloroquinolin-1-ium bromide involves its interaction with cellular components such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its biological effects .
相似化合物的比较
1-Benzyl-4-chloroquinolin-1-ium bromide can be compared with other quinoline derivatives such as:
4-Hydroxyquinoline: Known for its antimicrobial properties, it differs in its functional groups and biological activities.
Quinine: A well-known antimalarial agent, quinine has a different substitution pattern on the quinoline ring.
Nalidixic Acid: An antibacterial agent, it shares the quinoline core but has different substituents and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quaternary ammonium group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
845883-53-6 |
|---|---|
分子式 |
C16H13BrClN |
分子量 |
334.64 g/mol |
IUPAC 名称 |
1-benzyl-4-chloroquinolin-1-ium;bromide |
InChI |
InChI=1S/C16H13ClN.BrH/c17-15-10-11-18(12-13-6-2-1-3-7-13)16-9-5-4-8-14(15)16;/h1-11H,12H2;1H/q+1;/p-1 |
InChI 键 |
XCMPAQIVLULQNS-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C3=CC=CC=C32)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-4-[2-(4-chlorophenyl)vinyl]benzene](/img/structure/B15158604.png)
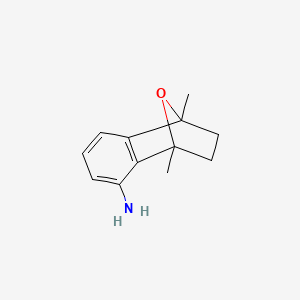
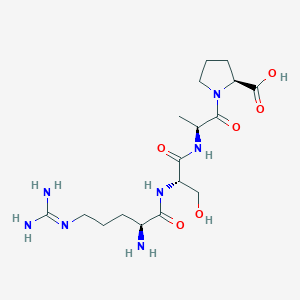
![1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-](/img/structure/B15158623.png)
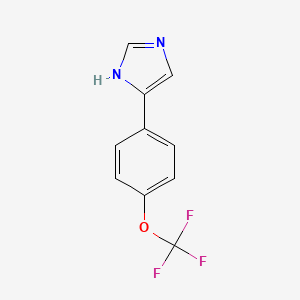

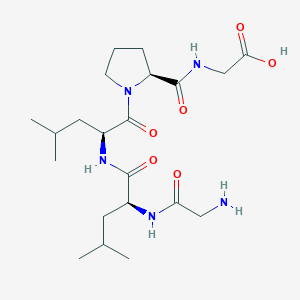
![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
